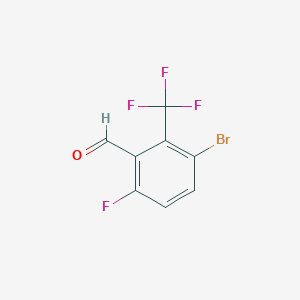

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde

Description

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde (CAS: 2090471-20-6) is a halogenated benzaldehyde derivative with a molecular formula of C₈H₄BrF₄O and a molecular weight of 287.02 g/mol. It features a bromo group at position 3, a fluoro group at position 6, and a trifluoromethyl group at position 2 on the benzene ring. This compound is produced with a purity of ≥95% and is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing substituents that enhance reactivity in cross-coupling reactions .

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEIEYQLFRLYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:

Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the scalability and reproducibility of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

Oxidation: 3-Bromo-6-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drug candidates.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of bromine, fluorine, and trifluoromethyl groups enhances its electrophilicity, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Key Compounds for Comparison:

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0) Substituents: Bromo (position 2), trifluoromethyl (position 5). Molecular Formula: C₈H₄BrF₃O.

4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 477535-41-4)

- Substituents: Bromo (position 4), trifluoromethyl (position 2).

- Molecular Formula: C₈H₄BrF₃O.

- Differentiation : The bromo group at position 4 alters electronic distribution, making the compound less reactive in meta-directed reactions compared to the target compound’s para-fluoro substituent .

3-Bromo-6-fluoro-2-hydroxy-benzaldehyde (CAS: 199287-82-6)

- Substituents: Hydroxyl (position 2), bromo (position 3), fluoro (position 6).

- Molecular Formula: C₇H₄BrFO₂.

- Differentiation : The hydroxyl group introduces hydrogen bonding capability, enhancing solubility in polar solvents but reducing stability under acidic conditions compared to the trifluoromethyl group .

2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde (CAS: 2368909-40-2) Substituents: Methyl (position 4), chloro (position 3), bromo (position 2), fluoro (position 6). Molecular Formula: C₈H₅BrClFO.

Physicochemical Properties

Notes:

- The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to hydroxyl or methoxy analogs.

- Halogen positioning (e.g., bromo at position 3 vs. 6) influences electronic effects: bromo at position 3 in the target compound directs electrophilic substitution to the para position relative to the aldehyde group.

Activité Biologique

The compound's structure enhances its reactivity and utility in organic synthesis. The presence of halogen atoms, particularly fluorine, often correlates with increased metabolic stability and bioactivity in drug candidates. This section summarizes the compound's chemical properties and potential reactions.

| Property | Description |

|---|---|

| Molecular Formula | C8H3BrF4O |

| State at Room Temperature | Solid |

| Unique Features | Bromine and trifluoromethyl groups |

Biological Activity Overview

While direct studies on the biological activity of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde are scarce, related compounds exhibit significant biological properties. For instance, halogenated benzaldehydes are known for their antimicrobial and antitumor activities. The following sections explore these potential activities based on structural similarities.

Antimicrobial Activity

Compounds similar in structure to 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde have shown promising antimicrobial properties. Research indicates that halogenated benzaldehydes can inhibit the growth of various bacteria and fungi.

Antitumor Activity

Halogenated compounds, particularly those containing trifluoromethyl groups, have been investigated for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells, potentially through pathways involving caspase activation.

Case Studies

- Anticancer Activity : A study examining fluorinated benzaldehyde derivatives demonstrated their ability to inhibit microtubule assembly in cancer cells at concentrations as low as 20 µM. These compounds induced morphological changes consistent with apoptosis in breast cancer cell lines (MDA-MB-231) .

- Antimicrobial Effects : Another investigation into structurally similar compounds revealed that certain halogenated benzaldehydes exhibited strong antibacterial activity against a range of pathogens, suggesting that 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde may share this property .

The biological activity of compounds like 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes, disrupting their normal function and leading to cell death.

- Apoptosis Induction : The activation of apoptotic pathways through caspase enzymes has been observed in related structures, indicating a potential mechanism for anticancer activity .

Pharmacokinetics and Toxicology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.